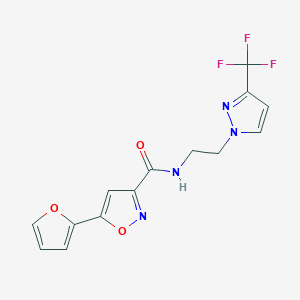

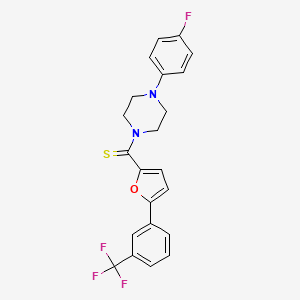

N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide” is an organic compound containing a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains methoxyphenyl and oxalamide groups .

Molecular Structure Analysis

The compound contains a total of 57 bonds, including 29 non-H bonds, 13 multiple bonds, 9 rotatable bonds, 2 double bonds, and 11 aromatic bonds . It also contains a five-membered ring and a six-membered ring .Scientific Research Applications

Role of Orexin-1 Receptor Mechanisms on Compulsive Food Consumption

This study explores the effects of different OX1R antagonists on binge eating in female rats, suggesting a potential application in understanding and treating compulsive eating disorders. The research highlights the importance of orexin-1 receptor mechanisms in binge eating behaviors, which could inform the development of pharmacological treatments for eating disorders with a compulsive component (Piccoli et al., 2012).

Synthesis of Di- and Mono-Oxalamides

This paper details a novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, highlighting a method that could be relevant for synthesizing a wide range of oxalamide derivatives, including potentially "N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide" (Mamedov et al., 2016).

Intramolecular Hydrogen Bonding in Oxamide Derivatives

This research provides insights into the synthesis and structural investigation of symmetric and non-symmetric oxamides, which could inform the understanding of molecular properties such as intramolecular hydrogen bonding in oxamide derivatives. Such information might be useful in the application of similar compounds in various fields of chemistry and materials science (Martínez-Martínez et al., 1998).

Amide Formation by Decarboxylative Condensation

This paper discusses a method for amide formation through decarboxylative condensation, which could be relevant for synthesizing compounds like "N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide." Understanding these chemical reactions can enhance the development of new synthetic pathways for complex organic compounds (Ju et al., 2011).

properties

IUPAC Name |

N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-N'-(2-methoxyphenyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5/c1-11-10-13(12(2)25-11)15(21)8-9-19-17(22)18(23)20-14-6-4-5-7-16(14)24-3/h4-7,10,15,21H,8-9H2,1-3H3,(H,19,22)(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXLAKUQLMZQIOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CCNC(=O)C(=O)NC2=CC=CC=C2OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(2-Chlorophenyl)methylamino]-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2384565.png)

![Methyl 5-cyano-4-(2-fluorophenyl)-6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2384567.png)

![N-(5-chloro-2-methylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2384570.png)

![N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide](/img/structure/B2384571.png)

![2-(4-fluorophenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2384573.png)

![3-cinnamyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2384576.png)

![1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B2384581.png)

![1-(5-Chloro-2-methoxyphenyl)-3-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)urea](/img/structure/B2384587.png)